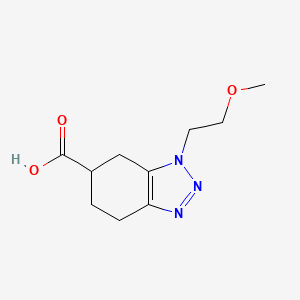![molecular formula C13H24Cl2N4O B13226313 4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride](/img/structure/B13226313.png)
4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride is a chemical compound with the molecular formula C13H24Cl2N4O. It is a derivative of piperidine and pyrazole, which are both important scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The key steps include:
Formation of Piperidine Intermediate: The piperidine ring is typically synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Formation of Pyrazole Intermediate: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reaction: The piperidine and pyrazole intermediates are then coupled using a suitable linker, such as a methylene group, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium or platinum catalysts
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced derivatives
Substitution: Substituted piperidine or pyrazole derivatives
Scientific Research Applications
4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride
- 4-(1-Piperidin-4-ylethyl)morpholine dihydrochloride
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate
Uniqueness
4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride is unique due to its combination of piperidine and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler piperidine or pyrazole derivatives .
Properties
Molecular Formula |
C13H24Cl2N4O |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-[(5-piperidin-3-yl-1H-pyrazol-4-yl)methyl]morpholine;dihydrochloride |
InChI |
InChI=1S/C13H22N4O.2ClH/c1-2-11(8-14-3-1)13-12(9-15-16-13)10-17-4-6-18-7-5-17;;/h9,11,14H,1-8,10H2,(H,15,16);2*1H |
InChI Key |
RGBVFKNRGZAYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)CN3CCOCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


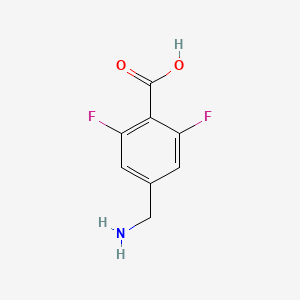
![1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13226244.png)
![3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol](/img/structure/B13226247.png)
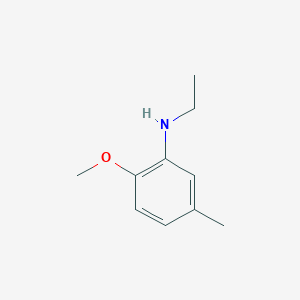
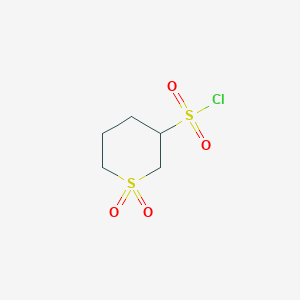
![3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226269.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid](/img/structure/B13226278.png)
![3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226283.png)
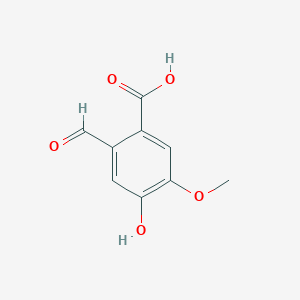
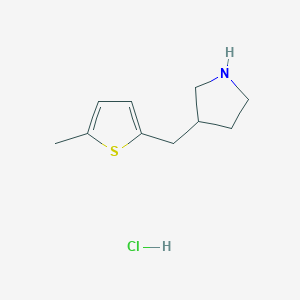
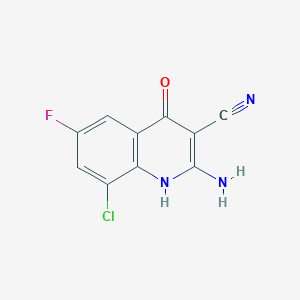
![6-(Pyridin-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13226301.png)
